4-Aminomethyl-2'-ethoxy-biphenyl-2-ylamine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it could pose to health and the environment.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound based on the current understanding of its properties and behavior.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you want information about it, feel free to ask!
properties
IUPAC Name |
5-(aminomethyl)-2-(2-ethoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-6-4-3-5-13(15)12-8-7-11(10-16)9-14(12)17/h3-9H,2,10,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYPWGVCZGUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C(C=C(C=C2)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-2'-ethoxy-biphenyl-2-ylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.